cis-3-Hexenyl 3-methylbutanoate
Overview
Description
Cis-3-Hexenyl 3-methylbutanoate belongs to the class of organic compounds known as fatty acid esters . It has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is used in flavors and fragrances .
Synthesis Analysis
Cis-3-Hexenyl 2-methylbutyrate may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .Molecular Structure Analysis
The linear formula of cis-3-Hexenyl 3-methylbutanoate is (CH3)2CHCH2CO2CH2CH2CH=CHC2H5 . Its molecular weight is 184.28 .Physical And Chemical Properties Analysis
Cis-3-Hexenyl 3-methylbutanoate has a refractive index of n20/D 1.432 (lit.) . Its boiling point is 98 °C/15 mmHg (lit.) , and it has a density of 0.874 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Role in Plant Fragrance and Flavoring
Cis-3-Hexenyl 3-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, is a significant volatile compound contributing to plant fragrance. It is often used in tobacco and flavoring due to its floral, fresh fruit, and ripe apple fragrances. Its derivatives, such as 3-methylbutanoic acid 3-methylbutyl ester, are widely used as food odorants in imitation apple, banana, and other fruit essences, and in synthesizing some medicines (Kang, Wang, & Tian, 2011).
2. Application in Stereochemistry
Research on hexenyl radicals, including derivatives of cis-3-Hexenyl 3-methylbutanoate, has provided insights into the stereochemistry of these compounds. Studies have helped in understanding the cyclization processes of hexenyl radicals, contributing to the field of organic chemistry and stereochemical trends in radical cyclizations (Tripp, Schiesser, & Curran, 2005).
3. Role in Homogeneous Hydrogenation
The compound has been studied in the context of homogeneous hydrogenation processes. Research involving cis-3-phenylbut-2-enoate at a rhodium complex in the presence of optically active amides has shown its utility in synthesizing enantiopure compounds, vital for the pharmaceutical industry (Abley & Mcquillin, 1971).
4. Safety Assessment in Fragrance Industry
Safety assessments of cis-3-Hexenyl 3-methylbutanoate and its derivatives, like cis-3-Hexenyl tiglate, have been conducted, evaluating their genotoxicity, reproductive toxicity, and environmental safety. These assessments are crucial for their use in the fragrance industry (Api et al., 2021).
5. Thermodynamic Properties for Industrial Applications
The vapor pressures and vaporization enthalpies of esters like cis-3-Hexenyl 3-methylbutanoate have been studied. These properties are important for their application in industrial processes, especially in the flavor and fragrance sectors (Kozlovskiy, Gobble, & Chickos, 2015).
6. Application in Heck Reactions
The compound and its derivatives have been utilized in Heck reactions, which are important in organic synthesis, particularly in the pharmaceutical industry. These reactions facilitate the formation of carbon-carbon bonds, a critical process in organic chemistry (Berthiol, Doucet, & Santelli, 2004).
Safety And Hazards
properties
IUPAC Name |
hex-3-enyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLNKITFBJPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064920 | |
Record name | Butanoic acid, 3-methyl-, 3-hexenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/swet, apple-like odour | |
Record name | 3-Hexenyl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohool, most fixed oils; insolouble- water | |
Record name | 3-Hexenyl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.874-0.876 | |
Record name | 3-Hexenyl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-3-Hexenyl 3-methylbutanoate | |
CAS RN |
10032-11-8 | |
Record name | 3-Hexenyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10032-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-methyl-, 3-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-methyl-, 3-hexenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-enyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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